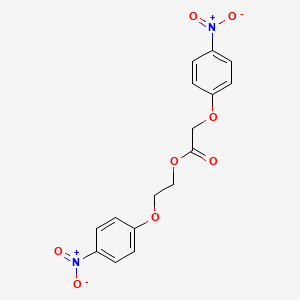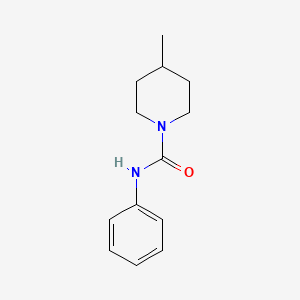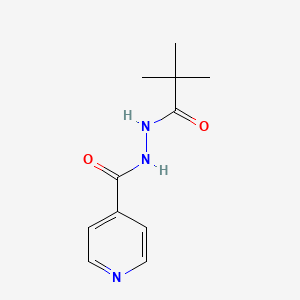
2-(4-Nitrophenoxy)ethyl 2-(4-nitrophenoxy)acetate
Overview
Description
2-(4-Nitrophenoxy)ethyl 2-(4-nitrophenoxy)acetate is an organic compound with the molecular formula C10H11NO5 It is characterized by the presence of nitrophenoxy groups attached to an ethyl acetate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Nitrophenoxy)ethyl 2-(4-nitrophenoxy)acetate typically involves the reaction of 4-nitrophenol with ethylene oxide, followed by esterification with acetic acid. The reaction conditions often require the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of advanced purification techniques, such as distillation and crystallization, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Nitrophenoxy)ethyl 2-(4-nitrophenoxy)acetate undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitrophenoxy groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Amines, thiols, nucleophiles.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Oxidation: Amino derivatives.
Substitution: Substituted phenoxy derivatives.
Hydrolysis: Carboxylic acids and alcohols.
Scientific Research Applications
2-(4-Nitrophenoxy)ethyl 2-(4-nitrophenoxy)acetate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential use in drug development, particularly as a precursor for the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(4-Nitrophenoxy)ethyl 2-(4-nitrophenoxy)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenoxy groups can participate in hydrogen bonding and electrostatic interactions, which can modulate the activity of the target molecules. The ester linkage allows for the controlled release of the active components under specific conditions, enhancing its effectiveness in various applications.
Comparison with Similar Compounds
Similar Compounds
- Methyl (4-nitrophenoxy)acetate
- Ethyl 2-(2-nitrophenoxy)propionate
- 2-(4-Nitrophenoxy)ethyl methacrylate
Uniqueness
2-(4-Nitrophenoxy)ethyl 2-(4-nitrophenoxy)acetate is unique due to its dual nitrophenoxy groups, which provide enhanced reactivity and versatility in chemical reactions. This compound’s specific structure allows for targeted applications in research and industry, distinguishing it from other similar compounds.
Properties
IUPAC Name |
2-(4-nitrophenoxy)ethyl 2-(4-nitrophenoxy)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O8/c19-16(11-26-15-7-3-13(4-8-15)18(22)23)25-10-9-24-14-5-1-12(2-6-14)17(20)21/h1-8H,9-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIPMJAWZQJMSEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OCCOC(=O)COC2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 2-[(2-chlorobenzoyl)amino]-4-methylpentanoate](/img/structure/B3823726.png)

![N-[(2-hydroxy-1-naphthyl)(phenyl)methyl]-2-furamide](/img/structure/B3823744.png)
![2,4-dichloro-N-[(2-hydroxy-1-naphthyl)(phenyl)methyl]benzamide](/img/structure/B3823750.png)
![N,N,5-trimethyl-2-[4-(2-propoxyethyl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B3823758.png)
![METHYL 3-(1H-INDOL-3-YL)-2-[2-(4-METHYLBENZENESULFONAMIDO)-3-PHENYLPROPANAMIDO]PROPANOATE](/img/structure/B3823761.png)
![N-(2,2,2-trichloro-1-{[(8-quinolinylamino)carbonothioyl]amino}ethyl)-2-furamide](/img/structure/B3823769.png)
![(4-Methoxyphenyl)-[4-(2-methylpropoxy)phenyl]methanone](/img/structure/B3823780.png)
![Methyl 2-[[2-(4-nitrophenoxy)acetyl]amino]propanoate](/img/structure/B3823791.png)
![1-hydroxy-6-methyl-1,3-dihydrofuro[3,4-c]pyridin-7-yl 5-bromo-2-furoate](/img/structure/B3823795.png)
![N-methyl-3-{methyl[(1-methyl-1H-indol-2-yl)methyl]amino}butanamide](/img/structure/B3823802.png)
![4-methyl-N-{2,2,2-tribromo-1-[(3-nitrophenyl)amino]ethyl}benzamide](/img/structure/B3823803.png)
![N-{1-[4-(aminosulfonyl)anilino]-2,2,2-tribromoethyl}-4-methylbenzamide](/img/structure/B3823810.png)
